The synthesis of NWL-117 involves several critical steps:
Technical details reveal that the synthesis must be conducted under controlled conditions to avoid degradation of sensitive functional groups present in the vinyl sulfone structure.
The molecular structure of NWL-117 can be represented with the following characteristics:
Data from studies indicate that NWL-117's structural configuration is optimized for crossing the blood-brain barrier, enhancing its potential as a therapeutic agent for central nervous system disorders .
NWL-117 undergoes several chemical reactions that are pivotal to its function:
The mechanism of action for NWL-117 involves:
NWL-117 possesses several notable physical and chemical properties:
These properties are essential for formulating NWL-117 into viable pharmaceutical preparations .
NWL-117 has significant scientific uses, particularly in:
CASP6 activation occurs through a unique intramolecular self-cleavage mechanism. The zymogen undergoes autocatalytic processing at the internal cleavage site TEVD193
within its intersubunit linker region, generating the active heterotetramer (p18/p11)₂. This self-activation distinguishes it from effector caspases like CASP3, which rely heavily on initiator caspases for activation [5] [6].
In AD pathogenesis, CASP6 activation is a critical early event:
Table 1: Key CASP6 Substrates Implicated in AD Pathogenesis
Substrate | Consequence of CASP6 Cleavage | Impact on Neuronal Function |
---|---|---|
Tau (at D402) | Generates neurotoxic TauΔCasp6 fragment | Microtubule destabilization, tangle formation, synaptic loss |
Amyloid Precursor Protein (APP) | Alters processing, may increase Aβ generation | Enhanced amyloid plaque formation |
GGA3 | Disrupts BACE1 lysosomal trafficking | Increased BACE1 activity and Aβ production |
α-Tubulin | Cleaves within C-terminal tail | Impaired microtubule stability, defective axonal transport |
Spinophilin/Drebrin | Disrupts actin cytoskeleton scaffolding | Synaptic spine instability, impaired plasticity |
VCP/p97 | Compromises ER-associated degradation (ERAD) function | Accumulation of misfolded proteins |
Tau proteolysis by CASP6 at aspartate residue 402 (within the C-terminal domain) generates a highly neurotoxic fragment termed TauΔCasp6 (or Tau1-402). This cleavage event is a pivotal nexus between CASP6 activation and AD-specific neurodegeneration:
NWL-117 emerged from the pursuit of selective, brain-penetrant caspase inhibitors designed to target non-apoptotic roles of caspases in neurodegeneration. Its development was specifically driven by the need to counteract early CASP6 activity and TauΔCasp6 generation without globally blocking apoptosis.
Chemical Properties & Mechanism:NWL-117 ((5S,8S,11S,14R)-11-((S)-sec-Butyl)-8-(2-carboxyethyl)-5-isopropyl-14-((E)-2-(methylsulfonyl)vinyl)-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,13-tetraazapentadecan-15-oic acid
) is an irreversible, covalent inhibitor with a molecular weight of 654.73 g/mol. Its core mechanism involves the nucleophilic attack by the catalytic cysteine residue (C163) of CASP6 on the vinyl sulfone electrophile ((E)-2-(methylsulfonyl)vinyl
) moiety of NWL-117. This forms a stable thioether adduct, permanently inactivating the enzyme [1]. NWL-117 demonstrates superior selectivity for CASP6 over other caspases like CASP4, -8, -9, and -10, attributed to its specific interaction with the CASP6 active site topology [1].
Therapeutic Rationale & Key Findings:
Table 2: Properties and Research Findings for NWL-117
Property/Category | Details | Significance/Implication |
---|---|---|
Chemical Class | Irreversible caspase inhibitor (Vinyl sulfone warhead) | Covalently inactivates target caspases |
Primary Target | Caspase-6 (High Selectivity) | Focuses on key neurodegenerative protease |
Key Mechanism | Covalent modification of catalytic Cys163 | Permanent enzyme inactivation |
In Vitro Activity | Inhibits CASP6-mediated cleavage (e.g., Ac-VEID-AFC substrate) | Validates direct biochemical efficacy |
Key In Vivo Finding | Reversed cognitive impairment in CASP6-overexpressing mice | Proof-of-concept for CASP6 inhibition improving cognition in neurodegeneration models |
Neuroprotective Action | Prevented axonal degeneration in NGF-deprived primary neurons | Targets early neuronal pathology distinct from cell death |
Therapeutic Rationale | Inhibits generation of TauΔCasp6 and other neurotoxic CASP6 substrates | Addresses upstream driver of synaptic dysfunction and aggregation |
Concluding Remarks
NWL-117 represents a mechanistically grounded therapeutic strategy targeting CASP6, a critical early effector of synaptic failure and cognitive decline in AD. By irreversibly inhibiting CASP6, NWL-117 effectively blocks the generation of neurotoxic fragments like TauΔCasp6 and halts the cleavage of essential proteins governing synaptic integrity, axonal transport, and proteostasis. The reversal of cognitive deficits in CASP6-overexpressing mouse models provides compelling preclinical evidence supporting its potential as a disease-modifying agent. Further research optimizing brain delivery and confirming efficacy in models with integrated AD pathology (Aβ, tau) will be crucial steps toward clinical translation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7